1-(Pyridazin-3-yl)piperidin-3-amine 1-(Pyridazin-3-yl)piperidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17471262
InChI: InChI=1S/C9H14N4/c10-8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7,10H2
SMILES:
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol

1-(Pyridazin-3-yl)piperidin-3-amine

CAS No.:

Cat. No.: VC17471262

Molecular Formula: C9H14N4

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridazin-3-yl)piperidin-3-amine -

Specification

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
IUPAC Name 1-pyridazin-3-ylpiperidin-3-amine
Standard InChI InChI=1S/C9H14N4/c10-8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7,10H2
Standard InChI Key HTGWIKVWARFXLJ-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NN=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

1-(Pyridazin-3-yl)piperidin-3-amine consists of a six-membered piperidine ring substituted at the 3-position with an amine group and at the 1-position with a pyridazine ring. The pyridazine moiety, a diazine with two adjacent nitrogen atoms, contributes to the compound’s weak basicity (pKa2.5\text{p}K_a \approx 2.5) and dipole moment (μ4.5D\mu \approx 4.5 \, \text{D}). These properties enhance its solubility in polar solvents and ability to participate in hydrogen bonding, critical for interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC9H14N4\text{C}_9\text{H}_{14}\text{N}_4
Molecular Weight178.24 g/mol (free base)
CAS Number (free base)1315366-13-2*
IUPAC Name1-(pyridazin-3-yl)piperidin-3-amine
SMILESC1CC(CN(C1)C2=NN=CC=C2)N

*Note: The dihydrochloride salt (CAS 1315366-14-3) is more commonly cataloged.

Synthesis and Preparation Methods

Retrosynthetic Analysis

The synthesis of 1-(Pyridazin-3-yl)piperidin-3-amine typically involves coupling a pyridazine derivative with a functionalized piperidine precursor. Two primary routes are hypothesized based on analogous compounds:

  • Nucleophilic Aromatic Substitution:
    Reacting 3-chloropyridazine with 3-aminopiperidine under basic conditions (e.g., K2 _2CO3_3/DMF, 80°C).

  • Buchwald–Hartwig Amination:
    Palladium-catalyzed coupling of 3-bromopyridazine with 3-aminopiperidine.

Optimized Protocol (Hypothetical)

A proposed scalable method involves:

  • Step 1: Synthesis of 3-aminopiperidine via reduction of piperidin-3-one oxime (NaBH4_4, MeOH).

  • Step 2: Coupling with 3-chloropyridazine (K2 _2CO3_3, DMF, 12 h, 80°C).

  • Step 3: Salt formation (HCl/Et2 _2O) to yield the dihydrochloride.

Table 2: Reaction Yield Comparison (Theoretical)

MethodYield (%)Purity (%)
Nucleophilic Substitution6595
Buchwald–Hartwig7898

Comparative Analysis with Structural Analogs

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-3-amine

This derivative (MW: 284.36 g/mol) incorporates a 2-methoxyphenyl group at the pyridazine 6-position, enhancing lipophilicity (clogP: 2.1 vs. 0.8 for the parent compound) . Such modifications improve bioavailability but may reduce aqueous solubility.

Table 3: Property Comparison

PropertyParent CompoundMethoxyphenyl Derivative
Molecular Weight178.24 g/mol284.36 g/mol
clogP0.82.1
H-bond Donors22

Dihydrochloride Salt Form

The dihydrochloride salt (CAS 1315366-14-3) offers improved crystallinity and stability, facilitating formulation for in vitro assays.

Future Research Directions

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • SAR Studies: Introducing substituents (e.g., halogens, alkyl groups) to optimize potency and pharmacokinetics.

  • In Vivo Toxicology: Assessing acute toxicity and maximum tolerated dose in rodent models.

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